2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester
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Description
2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C20H29N3O3 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester is a member of the diazaspirocyclic family which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H24N2O3 with a molecular weight of approximately 288.38 g mol. The structure features a spirocyclic core that is known for its rigidity and ability to interact with various biological targets.
Synthesis
The synthesis of compounds based on the 2,6-diazaspiro[3.4]octane core typically involves multi-step processes that can include reactions such as:
- Kinugasa reaction : A method for creating nitrogen-containing heterocycles.
- Conia-ene-type cyclization : This facilitates the formation of complex structures from simpler precursors .
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of derivatives synthesized from the diazaspiro[3.4]octane framework. A notable derivative demonstrated a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, indicating potent activity against this pathogen .
Compound | MIC (μg/mL) | Activity Description |
---|---|---|
Compound 17 | 0.016 | Highly active against M. tuberculosis |
Compound 24 | 0.125 | Moderate activity |
Compound 18 | 0.250 | Lower activity compared to Compound 17 |
Cancer Research
Compounds derived from this scaffold have been investigated as potential inhibitors of cancer-associated proteins such as KRAS and HRAS mutants. These compounds act by forming covalent bonds with specific amino acid residues in target proteins, potentially inhibiting tumor growth and metastasis .
The biological activity of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid derivatives may be attributed to their ability to modulate various signaling pathways:
- Dopamine D3 Receptor Antagonism : Some derivatives have shown selective antagonism at dopamine D3 receptors, which is relevant for treating neuropsychiatric disorders.
- Inhibition of Enzymatic Activity : Certain compounds have been identified as inhibitors of key enzymes involved in metabolic pathways related to diabetes and obesity .
Case Studies
- Antitubercular Screening : In a study involving a series of synthesized diazaspiro derivatives, two compounds were highlighted for their significant antitubercular activity, leading to further optimization for enhanced efficacy.
- Cancer Treatment Trials : Preliminary trials using diazaspiro compounds as inhibitors of mutant KRAS proteins showed promising results in vitro, leading to ongoing investigations in vivo.
Properties
Molecular Formula |
C20H29N3O3 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
tert-butyl 7-benzyl-5-ethoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C20H29N3O3/c1-5-25-21-17-12-22(11-16-9-7-6-8-10-16)13-20(17)14-23(15-20)18(24)26-19(2,3)4/h6-10H,5,11-15H2,1-4H3 |
InChI Key |
COCAIWZZXYHDND-UHFFFAOYSA-N |
Canonical SMILES |
CCON=C1CN(CC12CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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